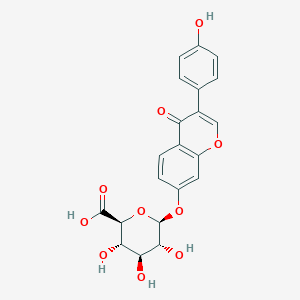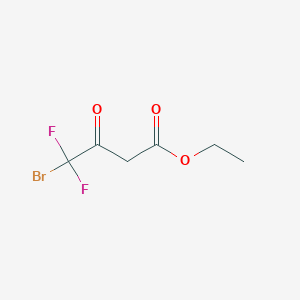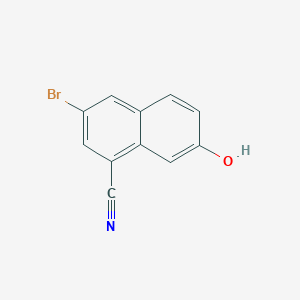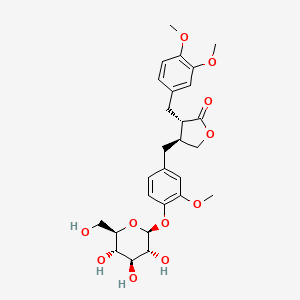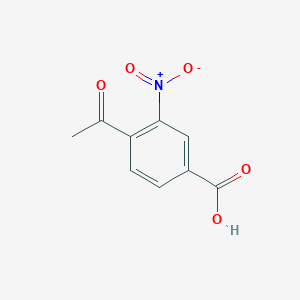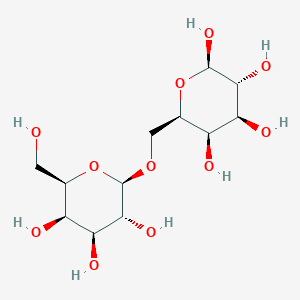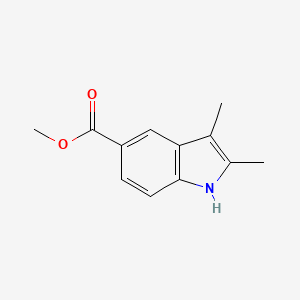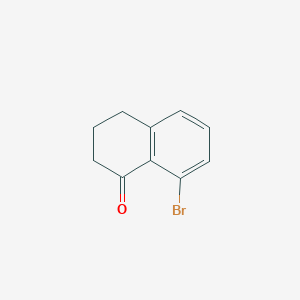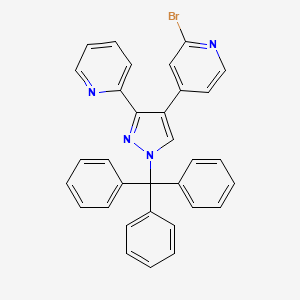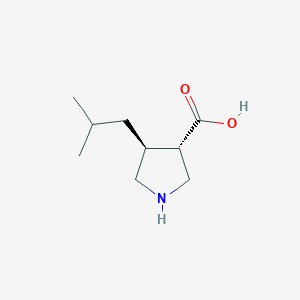![molecular formula C19H21NO4 B1339057 2-[2-(Fmoc-amino)ethoxy]ethanol CAS No. 299430-87-8](/img/structure/B1339057.png)
2-[2-(Fmoc-amino)ethoxy]ethanol
概要
説明
2-[2-(Fmoc-amino)ethoxy]ethanol: is a chemical compound with the molecular formula C19H21NO4 and a molecular weight of 327.37 g/mol . It is also known by its systematic name, [2-(2-Hydroxy-ethoxy)ethyl]carbamic acid 9H-fluoren-9-ylmethyl ester . This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Fmoc-amino)ethoxy]ethanol typically involves the reaction of 2-(2-aminoethoxy)ethanol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction proceeds as follows:
Starting Materials: 2-(2-aminoethoxy)ethanol and Fmoc-Cl.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or sodium carbonate.
Procedure: The Fmoc-Cl is added dropwise to a solution of 2-(2-aminoethoxy)ethanol and the base, and the mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 2-(2-aminoethoxy)ethanol and Fmoc-Cl.
Optimized Conditions: Use of automated reactors to control temperature, pH, and reaction time precisely.
Purification: Industrial purification techniques such as crystallization or large-scale chromatography are employed to obtain high-purity product.
化学反応の分析
Types of Reactions
2-[2-(Fmoc-amino)ethoxy]ethanol undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Oxidation and Reduction: The hydroxyl groups can be oxidized to aldehydes or carboxylic acids, and reduced to alkanes or alcohols, respectively.
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with carboxylic acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Oxidation: Reagents like Jones reagent or potassium permanganate can oxidize the hydroxyl groups.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
Deprotected Amine: Removal of the Fmoc group yields 2-(2-aminoethoxy)ethanol.
Oxidized Products: Aldehydes or carboxylic acids depending on the extent of oxidation.
Reduced Products: Alkanes or alcohols from reduction reactions.
科学的研究の応用
2-[2-(Fmoc-amino)ethoxy]ethanol has diverse applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups during the assembly of peptide chains.
Bioconjugation: The compound is used to link biomolecules, such as proteins and nucleic acids, to various surfaces or other molecules.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Material Science: Utilized in the synthesis of functionalized polymers and materials for biomedical applications.
作用機序
The primary mechanism of action of 2-[2-(Fmoc-amino)ethoxy]ethanol involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide chain elongation. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids .
類似化合物との比較
Similar Compounds
2-(Fmoc-amino)ethanol: Similar structure but lacks the additional ethoxy group.
Fmoc-Lysine: Contains an Fmoc-protected lysine residue.
Fmoc-Serine: Contains an Fmoc-protected serine residue.
Uniqueness
2-[2-(Fmoc-amino)ethoxy]ethanol is unique due to its extended ethoxy chain, which provides additional flexibility and spacing in peptide synthesis. This can be advantageous in certain synthetic strategies where spatial arrangement is crucial .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-10-12-23-11-9-20-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,21H,9-13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVHQSUZTXSLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
179398-62-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179398-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50465246 | |
| Record name | 2-[2-(Fmoc-amino)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299430-87-8 | |
| Record name | 2-[2-(Fmoc-amino)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)
